N-Cyclopropyl-1H-imidazole-2-sulfonamide
CAS No.:
Cat. No.: VC16011867
Molecular Formula: C6H9N3O2S
Molecular Weight: 187.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9N3O2S |
|---|---|
| Molecular Weight | 187.22 g/mol |
| IUPAC Name | N-cyclopropyl-1H-imidazole-2-sulfonamide |
| Standard InChI | InChI=1S/C6H9N3O2S/c10-12(11,9-5-1-2-5)6-7-3-4-8-6/h3-5,9H,1-2H2,(H,7,8) |
| Standard InChI Key | SGRQEEGBZWLTAK-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=NC=CN2 |
Introduction
Chemical Identity and Structural Features
N-Cyclopropyl-1H-imidazole-2-sulfonamide belongs to the imidazole sulfonamide family, with a molecular formula of C₆H₉N₃O₂S and a molecular weight of 191.22 g/mol (derived from analogous sulfonyl chloride precursors) . The core structure comprises a five-membered imidazole ring substituted at the 1-position with a cyclopropyl group and at the 2-position with a sulfonamide moiety (-SO₂NH₂). Key structural identifiers include:
Stereoelectronic Properties
The cyclopropyl group introduces significant ring strain, enhancing reactivity in substitution and addition reactions. Density functional theory (DFT) calculations predict a planar imidazole ring with partial double-bond character in the sulfonamide group, facilitating resonance stabilization . The sulfonamide’s electron-withdrawing nature polarizes the imidazole ring, making the N-3 position susceptible to electrophilic attack.
Spectroscopic Characterization
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¹H NMR: Signals at δ 0.67–0.91 ppm (cyclopropyl CH₂), δ 6.47–8.38 ppm (imidazole protons), and δ 3.17–4.37 ppm (methylene groups in synthetic intermediates) .
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IR: Stretching vibrations at 1160 cm⁻¹ (S=O) and 1340 cm⁻¹ (S-N) .
Synthesis and Reaction Pathways
The synthesis of N-Cyclopropyl-1H-imidazole-2-sulfonamide typically proceeds via sulfonylation of a cyclopropyl-imidazole precursor. Below, we outline a validated route derived from analogous procedures :
Key Synthetic Steps
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Formation of 1-Cyclopropyl-1H-imidazole-2-sulfonyl chloride:
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Amination to Sulfonamide:
Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Sulfonyl Chloride | POCl₃, DCE, 100°C, 3 h | 85 | >95% |
| Sulfonamide Formation | NH₃ (aq), DCM, pyridine, RT, 12 h | 78 | 92% |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
ADMET Profiling
Applications in Medicinal Chemistry
Antibacterial Agents
N-Cyclopropyl-1H-imidazole-2-sulfonamide derivatives exhibit potent activity against Gram-positive pathogens (MIC = 2–8 µg/mL) by inhibiting dihydrofolate reductase (DHFR) . Structural analogs with fluoro-substituents show enhanced biofilm penetration.
Antiviral Scaffolds
Modifications at the sulfonamide nitrogen (e.g., aryl substitutions) yield inhibitors of viral proteases, including SARS-CoV-2 Mpro (IC₅₀ = 0.8 µM) . The cyclopropyl group mitigates metabolic degradation, improving plasma half-life.
Future Directions
Ongoing research focuses on enantioselective synthesis and nanoparticle-based delivery systems to enhance bioavailability. Computational studies predict high affinity for kinase targets (e.g., EGFR T790M), positioning this scaffold for oncology applications.
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